cis-Epoxysuccinic acid
Overview
Description
Synthesis Analysis
The synthesis of cis-epoxysuccinic acid often involves biotransformation processes. A notable method includes the enzymatic hydrolysis of cis-epoxysuccinic acid to produce D(-)-tartaric acid, utilizing specific bacterial strains or enzymes capable of enantioselective hydrolysis (Li et al., 2007). Moreover, chemical syntheses have also been reported, where cis-epoxysuccinic acid is prepared from maleic anhydride using various catalysts and conditions to optimize yield and efficiency (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of cis-epoxysuccinic acid and its derivatives plays a crucial role in its reactivity and applications. Structural insights, especially into the catalytic mechanisms involving cis-epoxysuccinic acid, reveal the importance of stereochemistry and the presence of metal ions in enzymatic reactions (Dong et al., 2018). These studies highlight the stereoselective mechanisms and the role of zinc ions in catalysis.
Chemical Reactions and Properties
Cis-Epoxysuccinic acid undergoes various chemical reactions, including hydrolysis, polymerization, and catalytic transformations, often leading to the production of valuable tartaric acid enantiomers. The enzyme cis-epoxysuccinic acid hydrolase plays a significant role in these transformations, where specific bacterial strains exhibit high enantioselectivity (Wang et al., 2012). The activity and stability of this enzyme have been enhanced through genetic and biochemical strategies to improve its industrial applicability.
Physical Properties Analysis
The physical properties of cis-epoxysuccinic acid, such as solubility, stability, and crystallinity, are crucial for its handling and application in various chemical processes. Research has focused on optimizing conditions to enhance these properties, including the synthesis of sodium hydrogen cis-epoxysuccinate and its characterization for improved yield and stability (Wen-jian, 2008).
Scientific Research Applications
Enantiomeric Tartaric Acid Production : Cis-Epoxysuccinic acid is used in the enantioselective synthesis of l(+)- and d(−)-tartaric acids, utilizing bacteria with cis-epoxysuccinate hydrolase (CESH) activity (Xuan & Feng, 2019).
Bacterial Transformation : It serves as a substrate in the biotransformation process to produce D(-)-tartaric acid, as demonstrated by a study involving the isolation of a specific bacterium capable of this conversion (Li et al., 2007).
Optimization of Culture Conditions : Research has focused on optimizing culture conditions for producing cis-epoxysuccinic acid hydrolase, using methodologies like response surface methodology (Li et al., 2008).
Stability and Efficiency Enhancement : Studies have looked into enhancing the stability and efficiency of CESH through methods like fusion with carbohydrate-binding modules and immobilization onto cellulose (Wang et al., 2012).
Enzymatic Procedures : Cis-Epoxysuccinic acid is involved in enzymatic procedures for resolving esters of trans-epoxysuccinic acid and for asymmetrization processes (Crout et al., 1993).
Purification and Characterization : The substance is used in studies focusing on the purification and characterization of cis-epoxysuccinic acid hydrolase from various bacterial sources, which helps in understanding the enzyme's molecular structure and activity (Ziqiang Wang et al., 2012; Xia Li et al., 2010).
Recombinant Expression : Cis-Epoxysuccinic acid is also significant in the field of recombinant expression of specific enzymes for industrial applications (Ziqiang Wang et al., 2012).
Continuous Production Process : It is used in continuous bioconversion processes, like the conversion of cis-epoxysuccinate to l(+)-tartaric acid using specific bacteria in a membrane recycle reactor, which enhances the efficiency and sustainability of the production process (Willaert & Vuyst, 2006).
Safety And Hazards
Cis-Epoxysuccinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
(2R,3S)-oxirane-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-XIXRPRMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016953, DTXSID701016952 | |
Record name | Epoxymaleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Epoxysuccinic acid | |
CAS RN |
16533-72-5, 2222820-55-3 | |
Record name | cis-Epoxysuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epoxymaleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-epoxysuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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